Concanamycin B

Übersicht

Beschreibung

Concanamycin B is a macrolide antibiotic that belongs to the plecomacrolide class. It is primarily known for its potent inhibition of vacuolar-type H±ATPases (V-ATPases), which are essential for acidifying various intracellular compartments . This compound has been extensively studied for its role in inhibiting the acidification of vacuolar organelles and its impact on various cellular processes.

Vorbereitungsmethoden

Concanamycin B is typically isolated from the mycelium of Streptomyces species. The isolation process involves solvent extraction, silica gel column chromatography, and high-performance liquid chromatography (HPLC) . The compound is extracted with ethyl acetate at pH 7.5 and purified using silica gel with ethyl acetate and a D-ODS-5 column with an acetonitrile/water concentration gradient from 60-100% .

Analyse Chemischer Reaktionen

Concanamycin B undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.

Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.

Common reagents used in these reactions include ethyl acetate, acetonitrile, and various chromatography solvents . The major products formed from these reactions are typically derivatives of the original compound, which retain the macrolide structure.

Wissenschaftliche Forschungsanwendungen

Immunological Applications

Research has shown that CMB selectively affects CD8 cytotoxic T lymphocytes (CTLs). In studies involving mice immunized with allogeneic tumors, CMB was found to suppress the increase in CD8 CTL populations without impacting CD4 T cells. This selective cytotoxicity suggests potential applications in immunotherapy, particularly in modulating immune responses against tumors or viral infections .

Case Study: CD8 CTL Population Dynamics

- Objective : To investigate the effects of CMB on CD8 CTL viability.

- Findings : CMB treatment resulted in significant DNA fragmentation and nuclear condensation in activated CD8 CTLs, indicating apoptosis. In contrast, CD4 T cells showed no such effects under similar conditions .

Antifungal Properties

CMB exhibits antifungal activity against various fungi and yeasts. It has been used to study the physiological roles of V-ATPases in fungal cells, providing insights into potential therapeutic strategies against fungal infections.

Data Table: Antifungal Activity of Concanamycin B

| Fungi/Yeast Species | Activity Observed | Reference |

|---|---|---|

| Candida albicans | Inhibition | |

| Aspergillus niger | Inhibition | |

| Saccharomyces cerevisiae | Inhibition |

Cellular Mechanisms and Pathway Studies

CMB has been utilized as a tool to dissect cellular mechanisms involving endocytosis and intracellular trafficking. Studies have demonstrated that CMB can inhibit the endocytic uptake of horseradish peroxidase in dendritic cells, highlighting its role in modulating antigen presentation and immune responses .

Case Study: Endocytosis Modulation

- Objective : To evaluate the effect of CMB on endocytosis in dendritic cells.

- Findings : CMB significantly impaired the uptake of horseradish peroxidase, suggesting that V-ATPase activity is critical for effective endocytosis in these immune cells .

Potential Therapeutic Applications

While the cytotoxic effects of CMB pose challenges for clinical applications due to general toxicity observed at high concentrations, its selective action on specific cell types opens avenues for targeted therapies. The ability to modulate immune responses could be beneficial in treating cancers or chronic infections where CTL activity is crucial.

Wirkmechanismus

Concanamycin B exerts its effects by selectively inhibiting vacuolar-type H±ATPases (V-ATPases) with an IC50 of 5 nM . This inhibition blocks the acidification of vacuolar organelles, which is crucial for various cellular processes, including early to late endosomal transport . By interfering with V-ATPases, this compound affects bone resorption, the maturation of CD8 T lymphocytes, and the processing of MHC class II precursors .

Vergleich Mit ähnlichen Verbindungen

Concanamycin B is part of the plecomacrolide class of macrolide antibiotics, which includes other compounds such as Concanamycin A and Concanamycin C . These compounds share similar structures and functions but differ in their specific inhibitory activities and molecular targets . For example, Concanamycin A is also a potent inhibitor of V-ATPases but has a slightly different molecular structure and inhibitory profile .

Conclusion

This compound is a valuable compound in scientific research due to its potent inhibition of V-ATPases and its wide range of applications in chemistry, biology, and medicine. Its unique mechanism of action and comparison with similar compounds highlight its importance in studying cellular processes and developing new therapeutic strategies.

Biologische Aktivität

Concanamycin B (CMB) is a member of the plecomacrolide family, recognized primarily for its potent inhibitory effects on vacuolar-type adenosine triphosphatases (V-ATPases). This compound has garnered significant attention due to its diverse biological activities, particularly in immunology and cell biology. This article explores the biological activity of CMB, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

CMB functions predominantly as a V-ATPase inhibitor, which plays a critical role in maintaining intracellular pH and ion homeostasis. By inhibiting V-ATPases, CMB disrupts lysosomal acidification, thereby affecting various cellular processes, including:

- Antigen Presentation : CMB inhibits the expression of MHC class II molecules on antigen-presenting cells. This inhibition is mediated through the disruption of vesicular transport processes necessary for MHC class II maturation and surface expression. Studies have shown that CMB effectively suppresses MHC class II induction in response to cytokines like IFN-γ and IL-4 without affecting MHC class I or ICAM-1 expression .

- Lysosomal Function : The compound's ability to neutralize lysosomal pH impairs the degradation of endocytosed materials, which is crucial for antigen processing and presentation. The elevated pH within lysosomes hinders the activity of proteases that require acidic environments for optimal function .

Structure-Activity Relationship

The biological activity of CMB is closely linked to its structural components. Key findings regarding its structure-activity relationship include:

- Macrolide Ring : The 18-membered macrolide structure is essential for both V-ATPase inhibition and MHC class II expression suppression. Modifications to this ring significantly reduce biological activity .

- Hemiketal Moiety : The presence of a 6-membered hemiketal ring appears to enhance the compound's potency against V-ATPases. Variations in this moiety can lead to differences in inhibitory efficacy .

Research Findings and Case Studies

Numerous studies have explored the implications of CMB in various biological contexts:

- Immunological Implications : Inhibition of MHC class II expression by CMB has potential implications for immunotherapy, particularly in modulating immune responses in autoimmune diseases or transplant rejection scenarios. For instance, CMB's selective inhibition allows for targeted immunosuppression without broadly affecting other immune pathways .

- Anti-HIV Activity : Recent research indicates that CMB and its derivatives exhibit anti-HIV properties by inhibiting the Nef protein, which is crucial for viral replication and immune evasion. This suggests that CMB could be a valuable tool in developing therapies against HIV/AIDS .

- Anthelmintic Activity : CMB has also demonstrated anthelmintic properties against model organisms like Caenorhabditis elegans. This highlights its potential utility beyond mammalian systems, suggesting broader applications in veterinary medicine or agriculture .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Eigenschaften

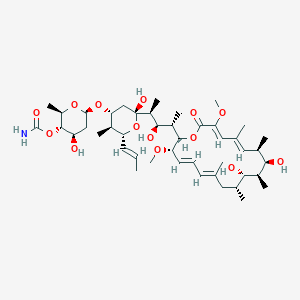

IUPAC Name |

[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H73NO14/c1-13-15-33-27(6)36(57-37-21-32(47)42(31(10)56-37)59-44(46)52)22-45(53,60-33)30(9)40(50)29(8)41-34(54-11)17-14-16-23(2)18-25(4)38(48)28(7)39(49)26(5)19-24(3)20-35(55-12)43(51)58-41/h13-17,19-20,25-34,36-42,47-50,53H,18,21-22H2,1-12H3,(H2,46,52)/b15-13+,17-14+,23-16+,24-19+,35-20-/t25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,36-,37+,38+,39-,40-,41-,42-,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXXGIBOZQZSAT-XDUMZDCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/[C@@H]1[C@H]([C@@H](C[C@@](O1)([C@@H](C)[C@@H]([C@H](C)[C@@H]2[C@H](/C=C/C=C(/C[C@H]([C@@H]([C@@H]([C@@H]([C@@H](/C=C(/C=C(/C(=O)O2)\OC)\C)C)O)C)O)C)\C)OC)O)O)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)OC(=O)N)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H73NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317470 | |

| Record name | Concanamycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

852.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81552-33-2 | |

| Record name | Concanamycin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81552-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Concanamycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081552332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Concanamycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Concanamycin B is a potent and specific inhibitor of vacuolar-type H(+)-ATPase (V-ATPase) [, , , , , , , , , , ]. V-ATPases are responsible for acidifying intracellular organelles like lysosomes, endosomes, and secretory vesicles [, , , , , , , ]. By binding to the V-ATPase, this compound prevents the translocation of protons across the organelle membranes, thereby inhibiting their acidification [, , , , , , ]. This disruption of the acidic environment within these organelles has significant downstream effects on various cellular processes, including:

- Impaired protein degradation: Inhibition of lysosomal acidification disrupts the breakdown of internalized proteins and other molecules [, , , , ].

- Disrupted receptor recycling: Interference with endosomal acidification affects the recycling of receptors from the cell surface back to the plasma membrane [, , ].

- Blocked antigen presentation: Inhibition of V-ATPase activity prevents the acidification required for efficient antigen processing and presentation by MHC class II molecules [, ].

- Suppressed bone resorption: Disrupted osteoclast function due to inhibited acidification of resorption lacunae leads to reduced bone resorption [, ].

- Induced apoptosis: In certain cell types, particularly those overexpressing the EGF receptor, this compound can trigger apoptosis through mechanisms involving the Fas/FasL system [, ].

A: This information can be found in the literature on the isolation and structural elucidation of this compound [].

ANone: While the provided research primarily focuses on this compound's biological activity, specific data regarding its material compatibility and stability under various conditions is limited in these studies. Further research and specific experimental data are needed to address this question comprehensively.

ANone: this compound is not known to possess catalytic properties. Its primary mode of action is through the inhibition of V-ATPase, which is an enzyme. This compound binds to the V-ATPase and prevents it from functioning, rather than catalyzing a specific chemical reaction.

ANone: The provided research abstracts do not delve into specific SAR studies for this compound. Further investigation into the relationship between structural modifications and the resulting changes in its activity, potency, and selectivity would require additional research.

ANone: Information about the stability of this compound under various conditions and specific formulation strategies is not detailed in the provided research abstracts. Further research would be required to explore different formulation approaches and their impact on the compound's stability, solubility, and bioavailability.

ANone: Specific SHE (Safety, Health, and Environment) regulations for this compound vary depending on geographical location and specific applications. Researchers and institutions are responsible for adhering to all relevant safety guidelines and regulations when handling and using this compound.

ANone: The provided research primarily focuses on the in vitro effects of this compound. While some studies mention in vivo applications, they do not provide detailed information on the compound's ADME profile, pharmacokinetics, or pharmacodynamics. Further research is needed to fully understand these aspects.

ANone: this compound has shown efficacy in various in vitro cell-based assays, demonstrating its ability to:

- Inhibit oxidized-LDL-induced lipid accumulation in macrophages [].

- Suppress bone resorption by osteoclasts [].

- Induce apoptosis in EGF receptor-overexpressing cells [].

- Reducing alloantigen-activated CD8+ cytotoxic T cells in mice [, , ].

- Inhibiting tumor growth in mouse models [, ].

ANone: The provided research abstracts do not mention specific resistance mechanisms or cross-resistance associated with this compound. Further research is needed to determine whether prolonged exposure to this compound can lead to the development of resistance and to explore potential cross-resistance with other V-ATPase inhibitors or different classes of compounds.

ANone: While this compound is a potent biological tool, it is essential to acknowledge that detailed toxicological data and long-term safety profiles in humans are limited. Further research is crucial to thoroughly assess its potential toxicity and safety for therapeutic applications.

ANone: The provided research abstracts do not discuss specific drug delivery or targeting strategies for this compound. Exploring targeted delivery approaches could be a potential avenue for future research to enhance its therapeutic efficacy and minimize potential off-target effects.

ANone: The provided research abstracts do not mention the use of biomarkers for predicting the efficacy or monitoring the treatment response of this compound. Identifying specific biomarkers associated with its mechanism of action or potential adverse effects could be valuable for future clinical applications.

ANone: While the provided research abstracts do not specifically detail analytical techniques for this compound, various methods are commonly employed for the characterization and quantification of such compounds. These may include:

- Spectroscopy: Techniques like UV-Vis, NMR, and mass spectrometry are used for structural elucidation and quantification [].

ANone: The provided research primarily focuses on the biological activity of this compound. Information about its environmental impact, degradation pathways, and strategies for mitigating any negative ecological effects is limited and requires further investigation.

ANone: The provided research abstracts do not specifically address the dissolution rate and solubility of this compound in various media. These factors are crucial for understanding its bioavailability and subsequent efficacy. Further studies are needed to evaluate the influence of different solvents and formulations on its dissolution and solubility profiles.

ANone: While the provided research abstracts do not detail the validation of specific analytical methods for this compound, it is standard practice to validate analytical methods used in research and development. Validation ensures the accuracy, precision, specificity, linearity, range, and robustness of the analytical method employed.

ANone: The provided research abstracts do not specifically address the immunogenicity of this compound. Assessing its potential to trigger an immune response and developing strategies to modulate any undesirable immunogenicity would be essential for therapeutic development.

ANone: Information on the interactions of this compound with drug transporters is not provided in the research abstracts. Investigating potential interactions with efflux or influx transporters would be crucial to understand its absorption, distribution, and elimination profile. Strategies to modulate transporter interactions, if necessary, would depend on the specific transporter involved.

ANone: The research abstracts do not directly address the potential of this compound to induce or inhibit drug-metabolizing enzymes. Investigating its effects on cytochrome P450 enzymes and other metabolic pathways is important for understanding potential drug-drug interactions. Strategies for mitigating any unfavorable interactions would depend on the specific enzymes affected.

ANone: Specific data on the biocompatibility and biodegradability of this compound is limited in the provided research abstracts. Further research is needed to assess its long-term compatibility with biological systems and to investigate its degradation pathways and potential for accumulation in tissues or the environment.

A: While the provided research focuses on this compound, other V-ATPase inhibitors exist, including Bafilomycin A1 [, , , ]. Comparing their performance, cost, and overall impact would require a separate analysis considering factors like potency, selectivity, toxicity, and availability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.